molecular formula C33H26N6O6 B10763522 3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 7237-96-9

3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Cat. No.: B10763522
CAS No.: 7237-96-9
M. Wt: 602.6 g/mol
InChI Key: JYRRJDFICVOODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dimeric derivative of the imidazo[1,5-a][1,4]benzodiazepine scaffold, characterized by two identical monomeric units linked via a propyl ester bridge. Each monomer features:

  • 8-ethynyl substitution: Enhances binding specificity and metabolic stability compared to halogens or hydroxyl groups .
  • 5-methyl group: A common substituent in benzodiazepine analogs, contributing to receptor affinity .
  • 6-oxo moiety: Critical for interactions with GABA-A receptors .

Its synthesis likely involves coupling two monomeric units (e.g., ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) through a propyl linker, a strategy analogous to other ester-linked dimers .

Properties

CAS No.

7237-96-9

Molecular Formula

C33H26N6O6

Molecular Weight

602.6 g/mol

IUPAC Name

3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C33H26N6O6/c1-5-20-8-10-24-22(14-20)30(40)36(3)16-26-28(34-18-38(24)26)32(42)44-12-7-13-45-33(43)29-27-17-37(4)31(41)23-15-21(6-2)9-11-25(23)39(27)19-35-29/h1-2,8-11,14-15,18-19H,7,12-13,16-17H2,3-4H3

InChI Key

JYRRJDFICVOODX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)C#C)C(=O)OCCCOC(=O)C4=C5CN(C(=O)C6=C(N5C=N4)C=CC(=C6)C#C)C

Origin of Product

United States

Chemical Reactions Analysis

CHEMBL35571 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions will vary based on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL35571 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a tool compound for probing targets or pathways of interest. In biology, it may be used to study the effects of bioactive molecules on various biological processes. In medicine, CHEMBL35571 can be used in drug discovery and development, particularly in the identification of potential off-target activities of compounds, which may pose safety concerns or suggest new applications for old compounds. In industry, it can be used in the development of new materials or processes .

Biological Activity

The compound 3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is a member of the imidazo[1,5-a][1,4]benzodiazepine family. This class of compounds is known for its interaction with gamma-aminobutyric acid type A (GABAA_A) receptors, which play a critical role in mediating inhibitory neurotransmission in the central nervous system. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C17_{17}H15_{15}N3_3O3_3 with a molecular weight of 309.33 g/mol . Its structure features a unique combination of ethynyl and imidazo-benzodiazepine moieties that contribute to its pharmacological properties.

The primary mechanism of action for this compound involves its binding affinity to GABAA_A receptors. These receptors are crucial for mediating the effects of neurotransmitters that regulate neuronal excitability. The compound's structure allows it to act as a ligand, potentially exhibiting both agonistic and antagonistic effects depending on the receptor subtype and cellular context.

Binding Affinity Studies

Research indicates that compounds within the imidazo[1,5-a][1,4]benzodiazepine family exhibit high binding affinities for central benzodiazepine receptors (CBR). For instance, studies have shown that related compounds can displace radiolabeled flumazenil from human cortical membranes, indicating significant receptor interaction .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate GABAA_A receptor activity. For example:

CompoundBinding Affinity (nM)Activity Type
Compound 72.0 ± 0.9Partial Agonist
Flumazenil4.03 ± 0.75Antagonist

These results suggest that while some derivatives may act as partial agonists (like Compound 7), others may function primarily as antagonists .

Case Studies

A notable case study involved the use of radiolabeled versions of similar compounds in positron emission tomography (PET) imaging to assess GABAA_A receptor density in various neurological conditions. The findings revealed altered receptor availability in patients with specific genetic mutations affecting GABAergic signaling pathways .

Pharmacological Implications

The pharmacological profile of this compound suggests potential therapeutic applications in treating anxiety disorders and other conditions associated with dysregulated GABAergic transmission. Its ability to selectively modulate receptor activity could minimize side effects commonly associated with traditional benzodiazepines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and pharmacological profiles of related imidazo[1,5-a][1,4]benzodiazepines:

Compound Name Substituents (Position 8) Molecular Weight (g/mol) Key Receptor Interactions Functional Role
Target Compound Ethynyl (dimer) ~600 (estimated) Not fully characterized; hypothesized to bind GABA-A subtypes Unknown (potential antagonist or modulator)
Flumazenil (Ro 15-1788) Fluoro 303.3 High affinity for diazepam-sensitive GABA-A receptors Competitive antagonist
Ro 15-4513 Azido 326.31 Binds diazepam-insensitive (DZ-IS) GABA-A sites in cerebellum Partial inverse agonist
Flumazenil Impurity B Hydroxy 301.30 Weak receptor affinity; by-product in Flumazenil synthesis Pharmacologically inactive
Ethyl 8-bromo derivative Bromo 379.2 (estimated) Used as intermediate in radio-labeled analogs Precursor for PET ligands

Key Findings

Substituent Effects on Binding :

  • Ethynyl groups (target compound) may enhance metabolic stability and selectivity over halogens (e.g., fluoro in Flumazenil) due to reduced electronegativity and steric bulk .
  • Azido groups (Ro 15-4513) confer unique binding to DZ-IS sites, which are insensitive to diazepam and abundant in cerebellar regions .
  • Hydroxy groups (Impurity B) diminish receptor affinity, highlighting the importance of electronegative or bulky substituents at position 8 .

Dimer vs. DZ-IS site-selective compounds (e.g., Ro 15-4513) exhibit distinct behavioral effects in ethanol antagonism, suggesting the target dimer may have novel therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.